molecular formula C22H17BrN2O2S B5066129 5-bromo-N-(9H-fluoren-2-ylcarbamothioyl)-2-methoxybenzamide

5-bromo-N-(9H-fluoren-2-ylcarbamothioyl)-2-methoxybenzamide

Cat. No.: B5066129
M. Wt: 453.4 g/mol
InChI Key: AZVQDQSFUGHWHW-UHFFFAOYSA-N
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Description

5-bromo-N-(9H-fluoren-2-ylcarbamothioyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a fluorenyl group, a carbamothioyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(9H-fluoren-2-ylcarbamothioyl)-2-methoxybenzamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Bromination: Introduction of the bromine atom to the benzamide core.

    Fluorenyl Group Attachment: Coupling of the fluorenyl group to the benzamide through a suitable linker.

    Carbamothioyl Group Introduction: Incorporation of the carbamothioyl group via thiourea derivatives.

    Methoxylation: Addition of the methoxy group to the benzamide ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(9H-fluoren-2-ylcarbamothioyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(9H-fluoren-2-ylcarbamothioyl)-2-methoxybenzamide involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(9H-fluoren-2-ylcarbamothioyl)-2-methylbenzamide: Similar structure with a methyl group instead of a methoxy group.

    5-chloro-N-(9H-fluoren-2-ylcarbamothioyl)-2-methoxybenzamide: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

5-bromo-N-(9H-fluoren-2-ylcarbamothioyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-(9H-fluoren-2-ylcarbamothioyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2S/c1-27-20-9-6-15(23)12-19(20)21(26)25-22(28)24-16-7-8-18-14(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12H,10H2,1H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVQDQSFUGHWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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